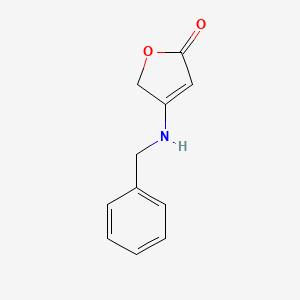

4-(苄氨基)呋喃-2(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan-2(5H)-ones have attracted considerable attention as synthetic targets . This subunit is present in a large number of natural products, which display a wide range of biological activities, and is present in a number of drugs with diverse biological activities, such as antifungal, antibacterial, and anti-inflammatory .

Synthesis Analysis

Recent developments in the synthesis of furan-2(5H)-ones have been covered extensively . These methodologies have been applied in the total synthesis of natural products with this subunit .Molecular Structure Analysis

The molecular structure of furan-2(5H)-ones is a key factor in their biological activity. The furan ring provides a planar and rigid structure that can participate in π-stacking interactions, while the carbonyl group can act as a hydrogen bond acceptor .Chemical Reactions Analysis

Furan-2(5H)-ones are involved in a variety of chemical reactions. They have been used as synthetic intermediates . Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2(5H)-ones are influenced by their molecular structure. The presence of the furan ring and the carbonyl group can affect their polarity, solubility, and reactivity .科学研究应用

合成与化学性质

- 创新的合成方法:一项研究展示了通过使用(二乙酸氧基碘)苯进行α-碘化和 Nβ-芳基化同时进行,合成 4-二芳基氨基-3-碘-2(5H)-呋喃酮的高效路线,为创建具有潜在生物活性的多功能 2(5H)-呋喃酮化合物提供了一种通用方法 (Xue et al., 2014)。

- 用于抗生素发现的组合化学:另一项研究重点是生成 3,4,5-三取代的 2(5H)-呋喃酮的组合库,包括 4-氨基-5-烷氧基衍生物,确定了对耐多药金黄色葡萄球菌具有良好抗生素活性的先导结构 (Lattmann et al., 1999)。

催化与材料科学

- 催化剂开发:研究已经引入 4-羧基苄基氨基磺酸功能化的 Fe3O4 纳米粒子作为合成呋喃-2(5H)-酮衍生物的一种新型可循环催化剂,展示出高的催化活性和良好的可重复利用性 (Khodaei et al., 2018)。

医药应用

- 抗生素先导结构:4-氨基-5-烷氧基-2(5H)-呋喃酮的合成导致发现了一类新的抗生素,强调了 4-(苄氨基)呋喃-2(5H)-酮衍生物在对抗抗生素耐药性方面的潜力 (Lattmann et al., 1999)。

- 癌症治疗的细胞毒活性:对 3-苄基-5-亚芳基-呋喃-2(5H)-酮的研究揭示了对各种癌细胞系的中等细胞毒活性,表明它们作为化疗剂的潜力 (Teixeira et al., 2007)。

光物理性质

- 传感应用:关于 2-(烷基氨基)-3-芳基-6,7-二氢苯并呋喃-4(5H)-酮的改进合成及其光物理性质的报告突出了它们作为金属离子检测的“肉眼传感器”的效用,特别是铝离子,展示了呋喃衍生物在医药以外的多样化应用 (Kumar et al., 2015)。

作用机制

安全和危害

While specific safety and hazard data for “4-(benzylamino)furan-2(5H)-one” is not available, it’s important to handle all chemicals with care. For example, (4-methoxyphenyl)boronic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions in the research of furan-2(5H)-ones could involve the development of new synthetic methodologies, exploration of their biological activities, and their application in the synthesis of natural products and drugs . Additionally, strategies for carbon dioxide capture and utilization (CCU) have been applied to the synthesis of 4,5-disubstituted furan-2(5H)-ones , indicating potential environmental applications.

属性

IUPAC Name |

3-(benzylamino)-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11-6-10(8-14-11)12-7-9-4-2-1-3-5-9/h1-6,12H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDKXMKPYLYITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346064 |

Source

|

| Record name | 4-(Benzylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-54-1 |

Source

|

| Record name | 4-(Benzylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2917364.png)